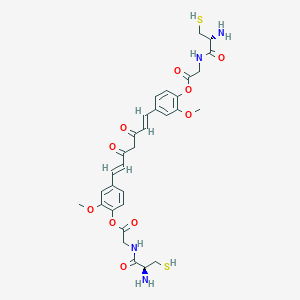![molecular formula C12H18N4O3 B13860357 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol is a chemical compound with the molecular formula C11H16N4O3 It features a piperazine ring substituted with a nitropyridine moiety and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}methanol: Similar structure but with a methanol group instead of ethanol.
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitropyridine and a piperazine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H18N4O3 |
|---|---|
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
2-[4-[(5-nitropyridin-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H18N4O3/c17-8-7-14-3-5-15(6-4-14)10-11-1-2-12(9-13-11)16(18)19/h1-2,9,17H,3-8,10H2 |
Clé InChI |
ZNEZIFDLPOEHJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)CC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


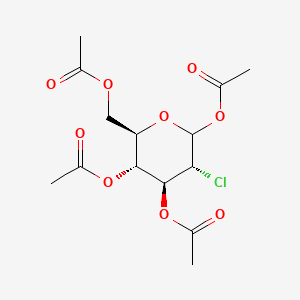
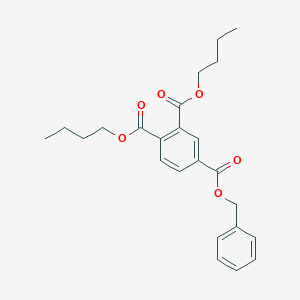
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
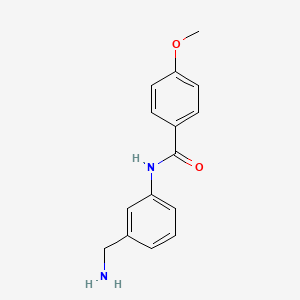

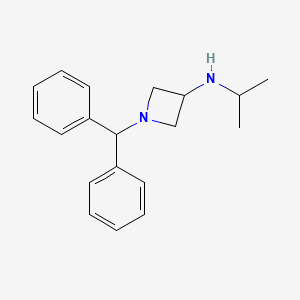
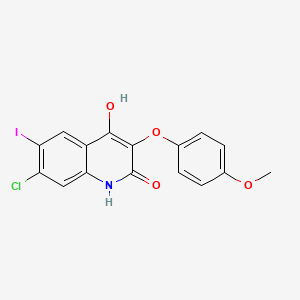
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
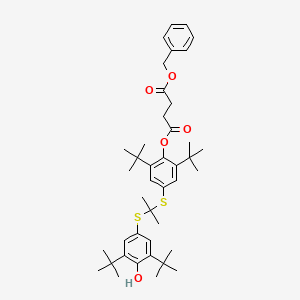

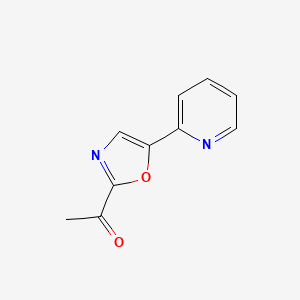
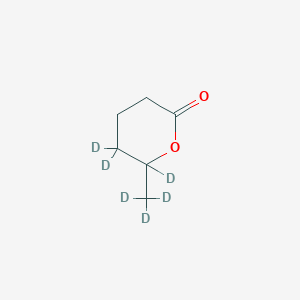
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
